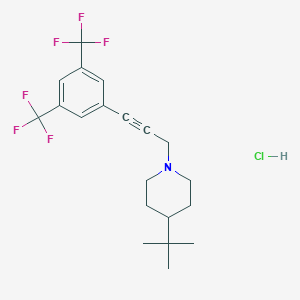
Ácido ferúlico 4-O-glucurónido
Descripción general
Descripción
Ferulic acid 4-O-glucuronide (FA4G) is a compound derived from the hydrolysis of ferulic acid, a phenolic acid found in various plants. It is a natural antioxidant that has been studied for its potential applications in medicine and food science.
Aplicaciones Científicas De Investigación
Actividad antioxidante
El ácido ferúlico 4-O-glucurónido es un potente antioxidante. Elimina los radicales libres, protegiendo las células y los tejidos del daño oxidativo. Su papel en la prevención de la peroxidación lipídica y el daño del ADN lo hace valioso para la salud general y la prevención de enfermedades .
Salud de la piel y protección UV
La aplicación tópica de ácido ferúlico 4-O-glucurónido ha ganado atención en el cuidado de la piel. Mejora la síntesis de colágeno, reduce el fotoenvejecimiento y protege contra el daño de la piel inducido por los rayos UV. Combinarlo con vitaminas C y E aumenta aún más su eficacia .
Prevención y tratamiento del cáncer
Los estudios indican que los derivados del ácido ferúlico, incluido el ácido ferúlico 4-O-glucurónido, exhiben efectos anticancerígenos. Inhiben el crecimiento tumoral, inducen la apoptosis y suprimen la metástasis. Notablemente, pueden ser beneficiosos en los cánceres de mama, pulmón y cuello uterino .
Neuroprotección
En enfermedades neurodegenerativas como el Alzheimer y el Parkinson, el ácido ferúlico 4-O-glucurónido muestra promesa. Protege las neuronas, reduce el estrés oxidativo y modula los niveles de neurotransmisores. La investigación en esta área continúa explorando su potencial terapéutico.
Para obtener información más detallada, puede consultar los artículos de investigación originales aquí y aquí.
Mecanismo De Acción
Target of Action
Ferulic Acid 4-O-Glucuronide (FA4G) is a metabolite of dietary polyphenols . It primarily targets the AKT signaling pathway . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
FA4G exerts its action by modulating the AKT signaling pathway . It inhibits the recruitment of the AKT Pleckstrin Homology (PH) domain to the membrane, thereby increasing the activity of AKT . This modulation leads to changes in the phosphorylation of downstream glycogen synthase kinase 3β .
Biochemical Pathways
The primary biochemical pathway affected by FA4G is the AKT signaling pathway . The modulation of this pathway influences various downstream effects, including glucose metabolism and cell survival . By increasing the activity of AKT, FA4G enhances the phosphorylation of glycogen synthase kinase 3β, which in turn increases glucose consumption .
Pharmacokinetics
The pharmacokinetics of FA4G is influenced by its metabolism in the gut. Dietary polyphenols, including ferulic acid, are metabolized in the gut to form bioaccessible and effective metabolites, such as FA4G . These metabolites are more bioavailable and efficacious than the parent polyphenols
Result of Action
The modulation of the AKT signaling pathway by FA4G leads to increased glucose consumption . This can have potential implications in metabolic disorders such as diabetes. Moreover, FA4G has been found to exhibit antioxidant activity , which can protect cellular components from oxidative damage.
Action Environment
The action of FA4G is influenced by the gut environment, as the gut microbiota plays a crucial role in the metabolism of dietary polyphenols to form metabolites like FA4G . Factors such as diet and the individual’s microbiota composition can influence the production and efficacy of FA4G
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Ferulic Acid 4-O-Glucuronide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for certain uridine diphosphate-dependent glucosyltransferases (UGTs) from Arabidopsis thaliana . In a docking mode to AtUGT72E2, Ferulic Acid 4-O-Glucuronide was positioned in such a way that the 4-OH group attacks UDP-glucose to produce ferulic acid 4-O-glucoside .
Cellular Effects
Ferulic Acid 4-O-Glucuronide has been shown to have various effects on cells and cellular processes. It has been reported to have strong antioxidant activity , and it can also play an important role in anti-cancer, pro-angiogenesis, anti-thrombosis, and neuroprotection . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ferulic Acid 4-O-Glucuronide involves its interactions with biomolecules and its effects on gene expression. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .
Temporal Effects in Laboratory Settings
The effects of Ferulic Acid 4-O-Glucuronide can change over time in laboratory settings. For instance, it has been shown to have a potent antioxidant potential due to its ability to readily form a resonant-stable phenoxy radical
Dosage Effects in Animal Models
The effects of Ferulic Acid 4-O-Glucuronide can vary with different dosages in animal models. For instance, in a study on Alzheimer’s disease rodent models, Ferulic Acid treatment was found to effectively improve rodents’ spatial memory ability
Metabolic Pathways
Ferulic Acid 4-O-Glucuronide is involved in various metabolic pathways. It is a product of the metabolism of Ferulic Acid and Caffeic Acid . The main site of metabolization of complex polyphenols to smaller phenolic compounds like Ferulic Acid 4-O-Glucuronide is the gut through the action of microorganisms .
Subcellular Localization
It is known that the glycosylation of lipophilic compounds like Ferulic Acid 4-O-Glucuronide is carried out by a family 1 glycosyltransferase called uridine diphosphate-dependent glycosyltransferase (UGT) .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSIWBHKRJLZCF-MBAOVNHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341677 | |
| Record name | Ferulic acid 4-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86321-24-6, 1093679-70-9 | |
| Record name | (2S,3S,4S,5R,6S)-6-(4-((E)-2-Carboxyethenyl)-2-methoxyphenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferulic acid 4-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ferulic acid 4-O-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041733 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ferulic acid 4-O-glucuronide affect nitric oxide levels in cells?
A1: Research suggests that unlike its parent compound, ferulic acid, Ferulic acid 4-O-glucuronide doesn't seem to boost nitric oxide production through the Akt1/eNOS pathway in human endothelial cells. [, ] This pathway is crucial for nitric oxide synthesis in these cells, which play a vital role in vascular health. While Ferulic acid 4-O-glucuronide doesn't directly enhance nitric oxide production via this pathway, other research indicates it might contribute to maintaining nitric oxide balance by reducing its degradation. This is potentially achieved by decreasing superoxide levels, which are known to break down nitric oxide. []
Q2: Can you elaborate on the research methods used to study Ferulic acid 4-O-glucuronide's effects on nitric oxide?
A3: Researchers utilized primary Human Umbilical Vein Endothelial Cells (HUVEC) as a model system to investigate the effects of Ferulic acid 4-O-glucuronide on nitric oxide. [, ] These cells were exposed to the compound at a specific concentration (1 μM) for different durations (2 hours and 24 hours). [] Various parameters were assessed to understand the compound's influence on nitric oxide balance. These included measuring nitric oxide levels directly using DAF2-DA fluorescence, quantifying cyclic GMP (cGMP) levels (a downstream signaling molecule of nitric oxide), and assessing superoxide production. [, ] Additionally, the activation status of Akt1, a protein kinase involved in the Akt1/eNOS pathway, was also investigated. [] The results of these experiments provided insights into how Ferulic acid 4-O-glucuronide might impact nitric oxide levels and signaling in cells relevant to vascular function. [, ]
Q3: Is Ferulic acid 4-O-glucuronide found naturally?
A4: Yes, Ferulic acid 4-O-glucuronide has been identified in Spirulina platensis, a nutrient-rich blue-green algae often consumed as a dietary supplement. [] This suggests that consuming Spirulina platensis could contribute to the intake of this ferulic acid metabolite.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





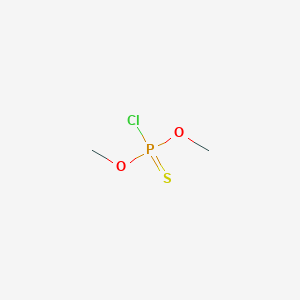

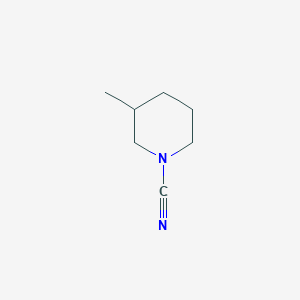
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
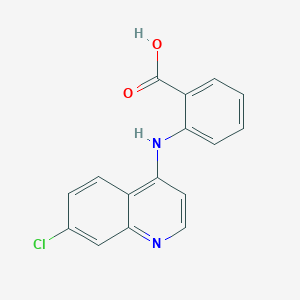



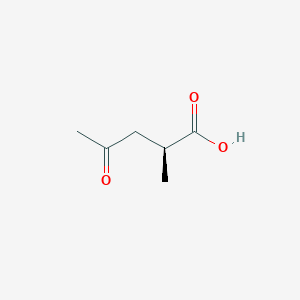

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
